molecular formula C22H22ClKN6O B8796586 Losartan (potassium)

Losartan (potassium)

Numéro de catalogue: B8796586
Poids moléculaire: 461.0 g/mol
Clé InChI: OXCMYAYHXIHQOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of losartan involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of different solvents, catalysts, and reaction conditions .

Applications De Recherche Scientifique

Introduction to Losartan Potassium

Losartan potassium is a nonpeptide angiotensin II receptor antagonist, specifically targeting the angiotensin II subtype 1 (AT1) receptor. It was the first drug in its class introduced for the clinical management of hypertension. By competitively binding to the AT1 receptor, losartan potassium blocks the physiological effects induced by angiotensin II, such as vasoconstriction and sodium retention, which are critical to cardiovascular homeostasis .

Pharmacokinetic Properties

  • Bioavailability : Approximately 33%
  • Peak Plasma Concentrations : Achieved within one hour for losartan and three to four hours for E3174.
  • Elimination Half-lives : Two hours for losartan and six hours for E3174 .

Clinical Applications

Losartan potassium has several clinical applications beyond hypertension management:

Hypertension Management

Losartan is primarily indicated for treating essential hypertension. Clinical trials demonstrate that it effectively lowers blood pressure in patients with mild to moderate hypertension, comparable to other antihypertensive agents like enalapril and atenolol. A combination with hydrochlorothiazide enhances its effects, particularly in severe cases .

Diabetic Nephropathy

Losartan is FDA-approved for treating diabetic nephropathy in patients with type 2 diabetes. It has been shown to reduce proteinuria and slow the progression of kidney disease . The RENAAL trial highlighted a significant reduction in renal outcomes among patients treated with losartan compared to placebo .

Heart Failure

In patients with heart failure, particularly those with reduced left ventricular ejection fraction, losartan helps decrease cardiac workload by lowering blood pressure and fluid retention. It has been associated with improved symptoms and reduced hospitalizations .

Cardiovascular Protection

Losartan has shown efficacy in reducing cardiovascular morbidity and mortality in various patient populations, including those with isolated systolic hypertension and left ventricular hypertrophy. Studies indicate that it may be superior to other antihypertensive agents in preventing cardiovascular events like stroke and heart attack .

Off-Label Uses

Losartan is also used off-label for conditions such as Marfan syndrome, acute coronary syndrome, and intolerance to angiotensin-converting enzyme inhibitors (ACEIs) .

Safety Profile

Losartan potassium is generally well-tolerated. Common adverse effects include dizziness, headache, upper respiratory infections, and fatigue. Importantly, it has a lower incidence of cough compared to ACE inhibitors, making it a suitable alternative for patients who experience ACE inhibitor-related cough .

Case Study 1: Hypertension Management

In a randomized double-blind study involving hypertensive patients, losartan at doses of 50 to 150 mg significantly reduced diastolic blood pressure compared to placebo. The antihypertensive effect was evident within one week of treatment initiation and reached its maximum by six weeks .

Case Study 2: Diabetic Nephropathy

The RENAAL trial included 1513 patients with type 2 diabetes and proteinuria. Results indicated that losartan significantly reduced the risk of renal outcomes such as creatinine doubling or end-stage renal disease compared to placebo .

Summary Table of Clinical Applications

ApplicationDescriptionEvidence Source
HypertensionEffective in reducing blood pressure; comparable to other agents
Diabetic NephropathyReduces proteinuria; slows progression of kidney disease
Heart FailureDecreases workload on the heart; improves symptoms
Cardiovascular ProtectionReduces morbidity/mortality; effective in isolated systolic hypertension
Off-Label UsesUsed for Marfan syndrome, acute coronary syndrome

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Propriétés

Formule moléculaire

C22H22ClKN6O

Poids moléculaire

461.0 g/mol

Nom IUPAC

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1

Clé InChI

OXCMYAYHXIHQOA-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+]

SMILES canonique

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+]

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Under nitrogen, in a 500 ml flask a mixture of 175 ml of dry methanol, 20 g (0.026 mol) of 2-n-butyl-4-chloro 1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′biphenyl-4-yl)-me thyl]-1H-imidazol-5-methanol methyl-isobutyl ketone solvate and 1.46 g (0.026 mol) of potassium hydroxide in 25 ml of methanol was warmed to reflux temperature over a period of 30 min. After refluxing for 4 h, the reaction was cooled to room temperature, treated with 0.6 g of charcoal and filtered. The filtrate was concentrated to a volume of 30-35 ml under diminished pressure, and after addition of 85 ml of acetonitrile again to a volume of 30-35 ml. After addition of further 85 ml of acetonitrile the solution is concentrated to a volume of 60-65 ml. The suspension was stirred at 0−(+)2° C. for 2 h, the precipitated crystals were filtered, washed three times with 30 ml of cold acetonitrile and dried at 70° C. to give 11.5 g (94%) of the title compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
2-n-butyl-4-chloro 1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′biphenyl-4-yl)-me thyl]-1H-imidazol-5-methanol methyl-isobutyl ketone
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

Under nitrogen, in a 500 ml flask a mixture of 180 ml of dry methanol, 20 g (0.026 mol) of 2-n-butyl-4-chloro -1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′-biphenyl-4-yl)-methyl]-1H-imidazol-5-methanol methyl-isobutyl ketone solvate and 0.1 g (0.00178 mol) of potassium hydroxide was refluxed for 3 h. The reaction mixture was cooled to room temperature and after adding 1.35 g (0.0241 mol) of potassium hydroxide in 10 ml of methanol it was treated with 0.5 g of charcoal and filtered. The filtrate was concentrated to a volume of 30 ml under diminished pressure, and after addition of 80 ml of acetonitrile again to a volume of 35 ml. After addition of further 85 ml of acetonitrile the suspension was cooled to 0° C., the precipitated crystals were filtered after 1 h stirring, washed twice with 30 ml of cold acetonitrile and dried at 70° C. to give 11.3 g (93.4%) of the title compound.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
2-n-butyl-4-chloro -1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′-biphenyl-4-yl)-methyl]-1H-imidazol-5-methanol methyl-isobutyl ketone
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
93.4%

Synthesis routes and methods III

Procedure details

To 10.2 g losartan of Example 1 in 59 ml i-propanol, a solution of 1.4 g of potassium hydroxide in 1.5 ml of water was added at a temperature of 38-40° C. to a pH of 10 during half an hour. Approximately 19 ml of azeotropic mixture i-propanol/water were removed by distillation, 36 ml n-heptane were added, and reaction mixture was stirred at room temperature until a white solid was formed. The resulting solid was diluted with 14 ml n-heptane, filtered, washed with 26 ml n-heptane, and dried in vacuo at 50° C. to yield 8.57 g losartan potassium.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Losartan (potassium)
Reactant of Route 2
Losartan (potassium)
Reactant of Route 3
Reactant of Route 3
Losartan (potassium)
Reactant of Route 4
Reactant of Route 4
Losartan (potassium)
Reactant of Route 5
Losartan (potassium)
Reactant of Route 6
Reactant of Route 6
Losartan (potassium)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.